molecular formula C10H7F3N2O B2836178 2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol CAS No. 1340495-19-3

2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol

Cat. No.: B2836178
CAS No.: 1340495-19-3
M. Wt: 228.174
InChI Key: USALPUWZEKCNNW-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with an appropriate phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with various biomolecules, influencing their structure and function . These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol is unique due to the combination of the trifluoromethyl group, pyrazole ring, and phenol group in a single molecule.

Properties

IUPAC Name

2-[4-(trifluoromethyl)pyrazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-3-1-2-4-9(8)16/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USALPUWZEKCNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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